N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide
Description
N'-(3,4-Dimethoxybenzylidene)-2-hydroxybenzohydrazide is a Schiff base derivative synthesized via condensation of 2-hydroxybenzohydrazide with 3,4-dimethoxybenzaldehyde. It features a hydrazide backbone with a 2-hydroxybenzoyl group and a 3,4-dimethoxy-substituted benzylidene moiety. Its molecular structure facilitates hydrogen bonding (via the hydroxyl and hydrazide groups) and π-π interactions, which are critical for both chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-8-7-11(9-15(14)22-2)10-17-18-16(20)12-5-3-4-6-13(12)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGVLSCOJVOQA-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a cornerstone for synthesizing N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide due to its rapid reaction times and energy efficiency. The protocol involves two sequential steps:
Step 1: Synthesis of 2-Hydroxybenzohydrazide
Methyl salicylate reacts with hydrazine hydrate under microwave irradiation (160–320 W, 2–8 minutes) to yield 2-hydroxybenzohydrazide. This step avoids toxic solvents, aligning with green chemistry principles.
Step 2: Condensation with 3,4-Dimethoxybenzaldehyde
2-Hydroxybenzohydrazide undergoes condensation with 3,4-dimethoxybenzaldehyde under solvent-free microwave conditions (160 W, 8–10 minutes). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming the Schiff base linkage. Yields range from 68% to 81%, with purity confirmed by thin-layer chromatography.
Advantages:
Conventional Thermal Condensation
Traditional reflux methods remain widely used, albeit with longer reaction times. In a typical procedure:
- Reagents: 2-Hydroxybenzohydrazide (1 equiv), 3,4-dimethoxybenzaldehyde (1 equiv).
- Solvent: Ethanol or methanol (30–50 mL).
- Conditions: Reflux at 80°C for 2–3 hours.
- Workup: Evaporate solvent under reduced pressure; recrystallize from ethanol.
Yields from reflux methods average 60–75%, requiring recrystallization to achieve >95% purity.
Limitations:
- Prolonged heating risks thermal decomposition.
- Solvent use increases environmental footprint.
Solvent-Free Mechanochemical Approaches
Recent advances employ solvent-free grinding or ball-milling techniques:
- Procedure: Equimolar quantities of 2-hydroxybenzohydrazide and 3,4-dimethoxybenzaldehyde are ground in a mortar with a catalytic amount of acetic acid.
- Time: 15–20 minutes.
- Yield: 70–78%.
This method avoids solvents entirely, though yields slightly lag behind microwave-assisted synthesis.
Analytical Characterization
Spectroscopic Analysis
Infrared Spectroscopy (IR):
1H-NMR (400 MHz, DMSO-d6):
13C-NMR:
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar molecular geometry with intramolecular hydrogen bonding between the phenolic OH and amide carbonyl (O···H distance: 1.85 Å). The ethanol solvate form crystallizes in the monoclinic space group P2₁/n with unit cell parameters:
Comparative Analysis of Synthesis Methods
| Method | Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Microwave-Assisted | 160 W, solvent-free | 8–10 min | 68–81% | 95–98% |
| Conventional Reflux | Ethanol, 80°C | 2–3 hrs | 60–75% | 90–95% |
| Solvent-Free Grinding | Acetic acid catalyst | 15–20 min | 70–78% | 92–96% |
Microwave irradiation outperforms other methods in speed and yield, though solvent-free grinding offers an eco-friendly alternative.
Biological Activity and Applications
This compound exhibits notable antibacterial activity against Escherichia coli (MIC: 12.5 µg/mL). Molecular docking studies suggest inhibition of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism by which N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide exerts its effects varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
Corrosion Inhibition: It adsorbs onto the metal surface, forming a protective barrier that prevents corrosion.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide (hereafter Compound A ) with structurally related hydrazide derivatives, focusing on synthesis, physicochemical properties, and biological/corrosion inhibition activities.
Structural and Physicochemical Comparisons
Notes:
- Compound A exhibits higher thermal stability (>250°C) compared to furan- or chlorine-substituted analogues, likely due to strong intermolecular H-bonding and methoxy group stabilization .
- Substituents at the benzylidene position significantly influence synthesis yields. For example, ortho-methoxy groups (as in N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide) reduce carbonyl reactivity, lowering yields to ~76% compared to unsubstituted analogues (88%) .
Corrosion Inhibition Performance
Notes:
- Compound A ’s superior inhibition is linked to its dual adsorption mechanism: the hydroxyl group binds to Fe atoms, while methoxy groups enhance hydrophobic film formation .
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Methoxy groups enhance thermal stability and corrosion inhibition but may reduce antimicrobial potency compared to electron-withdrawing substituents .
- Hydroxyl groups at the 2-position improve solubility and metal surface adsorption .
Synthetic Optimization :
- Microwave-assisted synthesis improves yields for methoxy-substituted hydrazides (76–88%) compared to conventional methods (50–65%) .
Biological Potential: While Compound A is primarily studied for corrosion inhibition, its structural analogs show promise as TRPM5 inhibitors and anticancer agents, warranting further exploration .
Biological Activity
N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide is a synthetic hydrazone compound that has garnered attention for its diverse biological activities, particularly in anticancer research. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
Synthesis and Structure
The compound is synthesized through a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction typically requires an acidic catalyst to facilitate the formation of the imine bond. The molecular formula of this compound is C₁₆H₁₆N₂O₄, featuring significant functional groups such as methoxy, hydroxyl, and hydrazone moieties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Compounds in the hydrazone family have been shown to induce apoptosis in various cancer cell lines by promoting the production of reactive oxygen species (ROS) and modulating apoptotic pathways. Specifically, studies have demonstrated that derivatives of hydrazones can inhibit tumor growth through mechanisms involving:
- Caspase Activation : Inducing apoptosis via caspase-3 and caspase-8 pathways.
- Mitochondrial Dysfunction : Disruption of mitochondrial function leading to cell death.
- Cell Cycle Arrest : Arresting the cell cycle in specific phases, notably the S phase .
The mechanism by which this compound exerts its effects involves several key processes:
- ROS Generation : Increased ROS levels lead to oxidative stress, which can trigger apoptotic pathways.
- Protein Modulation : Alterations in the expression of apoptotic proteins such as Bcl-2 (downregulated) and Bax (upregulated) promote cell death.
- Metal Complexation : The compound has shown enhanced biological activity when forming complexes with metal ions, suggesting that coordination may improve its pharmacological properties .
Case Studies
A series of studies have highlighted the effectiveness of this compound against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Yang et al., 2016 | HEPG2 | 3-5 | Induction of ROS and caspase activation |
| Shen et al., 2017 | SW174 | 0.5-3.2 | Apoptosis via caspase-3 pathway |
| Fekri et al., 2019 | AGS | 6.5-18.3 | Inhibition of angiogenesis |
These studies collectively demonstrate that the compound's anticancer efficacy is significantly enhanced when used in conjunction with metal complexes .
Corrosion Inhibition
Beyond its anticancer properties, this compound has been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness arises from its ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Methoxy group at para position | Higher corrosion inhibition efficiency |
| N'-(2-hydroxy-3-methoxybenzylidene)-hydrazine | Hydroxyl and methoxy groups | Anticancer activity against specific cell lines |
| N'-(3-chlorobenzylidene)-2-hydroxybenzohydrazide | Chlorine substituent | Enhanced lipophilicity affecting bioavailability |
The presence of both methoxy groups and hydroxyl functionalities in this compound enhances its biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
